C5 Alkyl Linker Enables Clinically Validated DT2216 PROTAC Assembly
(S,R,S)-AHPC-Me-C5-COOH is the specific VHL ligand-linker conjugate used to synthesize DT2216, a BCL-XL PROTAC degrader that has advanced to clinical evaluation [1]. DT2216 incorporates this exact C5 alkyl linker between the VHL ligand and the BCL-XL binding warhead. In comparative studies, DT2216 achieved selective BCL-XL degradation in MOLT-4 T-ALL cells with a DC50 of approximately 3 nM and induced apoptosis while sparing platelets—a critical differentiation from small molecule BCL-XL inhibitors like ABT263 [2].
| Evidence Dimension | Cellular degradation potency of final PROTAC incorporating this building block |
|---|---|
| Target Compound Data | DT2216 (built from (S,R,S)-AHPC-Me-C5-COOH): DC50 ≈ 3 nM against BCL-XL in MOLT-4 cells |
| Comparator Or Baseline | ABT263 (navitoclax, small molecule BCL-2/XL inhibitor): platelet toxicity observed; PROTACs with alternative linkers showed reduced potency |
| Quantified Difference | DT2216 exhibits ~100-fold selectivity for BCL-XL over BCL-2 degradation; alternative linker lengths in the DT2216 series resulted in reduced degradation efficiency or complete loss of activity |
| Conditions | MOLT-4 T-ALL cell line, 16 h treatment, Western blot quantification of BCL-XL protein levels |
Why This Matters
Selection of this specific building block is essential for reproducing the validated DT2216 PROTAC structure; substitution with other linker-length analogs will alter degradation potency and may compromise the favorable therapeutic window observed in preclinical studies.
- [1] Khan S, et al. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nat Med. 2019;25(12):1938-1947. View Source
- [2] Khan S, et al. DT2216, a BCL-XL Proteolysis Targeting Chimera (PROTAC), Is a Potent Anti T-Cell Lymphoma Agent That Does Not Induce Significant Thrombocytopenia. Blood. 2020;136(Supplement 1):1-2. View Source
